molecular formula C6H9N3O2 B13096245 4(5H)-Pyrimidinone, 2-amino-6-ethoxy- CAS No. 408335-44-4

4(5H)-Pyrimidinone, 2-amino-6-ethoxy-

Cat. No.: B13096245
CAS No.: 408335-44-4
M. Wt: 155.15 g/mol
InChI Key: OZGVZJGEUWMKMZ-UHFFFAOYSA-N
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Description

2-amino-6-ethoxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethoxypyrimidin-4(5H)-one typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Reaction Conditions:

    Reagents: Ethyl cyanoacetate, guanidine

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Catalyst: Base (e.g., sodium ethoxide)

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethoxypyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Nitro or nitroso derivatives

    Reduction: Amines

    Substitution: Substituted pyrimidines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-6-ethoxypyrimidin-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxypyrimidine
  • 2-amino-6-methylpyrimidin-4(5H)-one
  • 2-amino-4,6-dimethylpyrimidine

Uniqueness

2-amino-6-ethoxypyrimidin-4(5H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other pyrimidine derivatives.

Properties

CAS No.

408335-44-4

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-6-ethoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C6H9N3O2/c1-2-11-5-3-4(10)8-6(7)9-5/h2-3H2,1H3,(H2,7,8,10)

InChI Key

OZGVZJGEUWMKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=O)C1)N

Origin of Product

United States

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